4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one
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Overview
Description
4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a phenyl group attached to an octyne backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-methylphenylacetylene, and appropriate alkyl halides.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one involves its interaction with molecular targets through its functional groups. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, while the alkyne group can undergo addition reactions with various biological molecules . These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar in structure but lacks the alkyne group.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains additional methoxy groups, leading to different reactivity.
Uniqueness
4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
84022-51-5 |
---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-methoxy-4-methyl-1-phenyloct-2-yn-1-one |
InChI |
InChI=1S/C16H20O2/c1-4-5-12-16(2,18-3)13-11-15(17)14-9-7-6-8-10-14/h6-10H,4-5,12H2,1-3H3 |
InChI Key |
JEFOZHOJCTTWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C#CC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
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